molecular formula C4H4Br2N2 B1297935 2,5-Dibromo-4-methylimidazole CAS No. 219814-29-6

2,5-Dibromo-4-methylimidazole

Cat. No. B1297935
CAS RN: 219814-29-6
M. Wt: 239.9 g/mol
InChI Key: RWHYUTSGEJYTMQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylimidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their applications in pharmaceuticals, with many derivatives exhibiting biological activities such as antiproliferative, antibacterial, and antiparasitic properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a method for synthesizing 4(5),1',5'-trisubstituted 2,4'-biimidazoles involves a two-step synthesis from ethyl adenin-9-ylacetate and bromomalonaldehyde, followed by derivatization and acylation steps . Another approach for synthesizing 2,4-disubstituted 5-nitroimidazoles employs a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction under microwave heating, which is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of a 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines can participate in 1,3-dipolar cycloaddition reactions with nitrones to yield spiro compounds, and can also react with dimethyl acetylene-dicarboxylate to afford but-2-enedioates . Additionally, 2-methyl-4,5-dihydroimidazole has been used as a doubly nucleophilic synthon in the preparation of dihydroimidazole azaprostanoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and reactivity, which are important for their potential applications in drug discovery and synthesis. The antiproliferative activity of these compounds, for example, is a key property for their potential use as cancer therapeutics . The specific properties of this compound would be expected to include reactivity due to the presence of bromine atoms, which are good leaving groups in substitution reactions, and the potential for further functionalization at the methyl group.

Scientific Research Applications

Carcinogenicity and Food Safety

  • Formation in Maillard Reaction : 4(5)-Methylimidazole, a compound related to 2,5-Dibromo-4-methylimidazole, forms in Maillard reaction systems like D-glucose/NH(3) and is present in foods and beverages, raising concerns due to its carcinogenicity (Moon & Shibamoto, 2011).

  • Anticarcinogenic and Antioxidant Effects : Investigations into 4-methylimidazole show it may have anticancer and antioxidant effects, as well as necrotic effects on mouse cells, indicating its potential in pharmaceutical applications (Tazehkand et al., 2017).

  • Detection in Beverages : Methods for detecting methylimidazoles, including 4-methylimidazole, in beverages highlight the importance of monitoring these compounds for food safety (Xian‐bing Xu et al., 2015).

Toxicology and Health Risk Assessment

  • Mutagenicity and Carcinogenicity Potential : In silico studies on 4-methylimidazole and its metabolites assess mutagenicity and carcinogenicity, contributing to understanding its health risks (Howard & Choksi, 2020).

  • Genotoxic Potential Assessment : Assessments of 4-methylimidazole's genotoxic potential, particularly in relation to lung tumors in mice, are crucial for evaluating its safety in food products (Brusick et al., 2020).

  • Analysis in Food Matrices : Advanced analytical methods for determining 4(5)-methylimidazole in food matrices, like liquid and gas chromatography, underscore its significance in food safety and regulatory compliance (Revelou et al., 2021).

Pharmaceutical and Chemical Synthesis Applications

  • Antiparasitic and Antibacterial Activities : Synthesis of 2,4-disubstituted 5-nitroimidazoles, closely related to this compound, demonstrates their potential in developing antiparasitic and antibacterial agents (Mathias et al., 2017).

  • Apoptosis-Inducing Properties in Cancer Research : Ruthenium methylimidazole complex studies reveal its potential in cancer research due to its ability to induce apoptosis and cell cycle arrest in cancer cells (Chen et al., 2016).

  • Metabolic Studies in Animal Models : Research on the metabolism of 4-methylimidazole in rats and mice provides insights into its pharmacokinetics and potential impact on human health (Fennell et al., 2019).

properties

IUPAC Name

2,4-dibromo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYUTSGEJYTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347074
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219814-29-6
Record name 2,5-Dibromo-4-methylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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